molecular formula C21H21NO4 B11605047 (4Z)-4-(3,4-diethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(3,4-diethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11605047
M. Wt: 351.4 g/mol
InChI Key: XVGYUCNWJBENPZ-ATVHPVEESA-N
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Description

(4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a diethoxyphenyl group and a methylphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.

    Introduction of the diethoxyphenyl group: This step involves the reaction of the oxazole intermediate with a diethoxybenzaldehyde derivative under conditions that promote the formation of a methylene bridge.

    Attachment of the methylphenyl group:

Industrial Production Methods

Industrial production of (4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the oxazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-2-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-[(3,4-DIMETHYLPHENYL)METHYLIDENE]-2-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

(4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the presence of the diethoxyphenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C21H21NO4/c1-4-24-18-11-10-15(13-19(18)25-5-2)12-17-21(23)26-20(22-17)16-9-7-6-8-14(16)3/h6-13H,4-5H2,1-3H3/b17-12-

InChI Key

XVGYUCNWJBENPZ-ATVHPVEESA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3C)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3C)OCC

Origin of Product

United States

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